molecular formula C11H14O3S B14379886 1-(But-2-ene-1-sulfonyl)-2-methoxybenzene CAS No. 88576-53-8

1-(But-2-ene-1-sulfonyl)-2-methoxybenzene

Katalognummer: B14379886
CAS-Nummer: 88576-53-8
Molekulargewicht: 226.29 g/mol
InChI-Schlüssel: NNYBFMHTQGSXHF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(But-2-ene-1-sulfonyl)-2-methoxybenzene is an organic compound characterized by the presence of a sulfonyl group attached to a butene chain and a methoxy group attached to a benzene ring

Vorbereitungsmethoden

The synthesis of 1-(But-2-ene-1-sulfonyl)-2-methoxybenzene typically involves the reaction of but-2-ene-1-sulfonyl chloride with 2-methoxybenzene under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a temperature range of 0-5°C to ensure the stability of the reactants and products .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

1-(But-2-ene-1-sulfonyl)-2-methoxybenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of sulfinyl derivatives.

    Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfone derivatives, while reduction yields sulfinyl derivatives .

Wissenschaftliche Forschungsanwendungen

1-(But-2-ene-1-sulfonyl)-2-methoxybenzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of new drugs with sulfonyl functional groups.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.

Wirkmechanismus

The mechanism of action of 1-(But-2-ene-1-sulfonyl)-2-methoxybenzene involves its interaction with molecular targets such as enzymes and proteins. The sulfonyl group can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. The methoxy group enhances the compound’s solubility and stability, facilitating its interaction with biological molecules .

Vergleich Mit ähnlichen Verbindungen

1-(But-2-ene-1-sulfonyl)-2-methoxybenzene can be compared with similar compounds such as:

Eigenschaften

CAS-Nummer

88576-53-8

Molekularformel

C11H14O3S

Molekulargewicht

226.29 g/mol

IUPAC-Name

1-but-2-enylsulfonyl-2-methoxybenzene

InChI

InChI=1S/C11H14O3S/c1-3-4-9-15(12,13)11-8-6-5-7-10(11)14-2/h3-8H,9H2,1-2H3

InChI-Schlüssel

NNYBFMHTQGSXHF-UHFFFAOYSA-N

Kanonische SMILES

CC=CCS(=O)(=O)C1=CC=CC=C1OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.